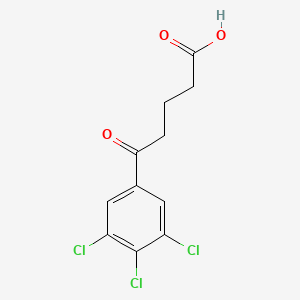

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGJITUESKAFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

An In-Depth Technical Guide to 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: Properties, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid, a halogenated aromatic keto-acid. While direct literature on this specific tri-substituted compound is limited, this document synthesizes information from its close chemical analogs to provide a robust scientific profile for researchers, chemists, and professionals in drug development. We present its deduced physicochemical properties, a detailed, mechanistically-grounded synthetic protocol via Friedel-Crafts acylation, and a discussion of its potential utility as a chemical intermediate, contextualized by established principles of medicinal chemistry. This guide is structured to serve as a practical and theoretical resource, emphasizing experimental causality and analytical validation.

Core Physicochemical Properties

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid belongs to a class of compounds characterized by a pentanoic acid chain functionalized with a ketone and a substituted aromatic ring. The presence of three chlorine atoms on the phenyl group is expected to significantly influence its chemical behavior, particularly its lipophilicity and electronic properties, compared to its lesser-halogenated counterparts.

The molecular formula and weight have been calculated based on its constituent atoms. A summary of its core identifiers and properties is presented below.

| Property | Value |

| IUPAC Name | 5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid |

| Molecular Formula | C₁₁H₉Cl₃O₃ |

| Molecular Weight | 295.55 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)Cl)C(=O)CCCC(=O)O |

| InChI Key | (Predicted) FZJHGJLVYFQJSA-UHFFFAOYSA-N |

Synthesis via Friedel-Crafts Acylation

The most logical and established synthetic route to this class of compounds is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is well-suited for coupling an acyl group (from glutaric anhydride) to an aromatic ring (1,2,3-trichlorobenzene) using a strong Lewis acid catalyst.

Mechanistic Rationale

The synthesis proceeds via the reaction of 1,2,3-trichlorobenzene with glutaric anhydride in the presence of anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates with the anhydride, creating a highly electrophilic acylium ion intermediate. The electron-rich (despite the deactivating chloro groups) benzene ring then attacks this electrophile. The trichloro-substitution pattern makes the ring significantly less reactive than benzene, necessitating robust reaction conditions. The final step involves an acidic work-up to quench the reaction and hydrolyze the aluminum complexes. This method is a direct adaptation of the synthesis used for analogous di-chloro and di-fluoro compounds.[1][2]

Experimental Workflow Diagram

Caption: Workflow for the Synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for similar Friedel-Crafts acylations.[1]

Reagents and Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Glutaric anhydride

-

1,2,3-Trichlorobenzene

-

Anhydrous dichloromethane (DCM) or nitrobenzene (as solvent)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Appropriate organic solvent for extraction (e.g., ethyl acetate)

-

Appropriate solvent system for recrystallization

Methodology:

-

Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in an inert, anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.

-

Expert Insight: The reaction must be kept anhydrous as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

-

-

Acylium Ion Formation: To the cooled and stirred suspension, add glutaric anhydride portion-wise, ensuring the temperature remains low.

-

Electrophilic Aromatic Substitution: Slowly add 1,2,3-trichlorobenzene dropwise to the mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

-

Expert Insight: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.

-

Trustworthiness: This step is self-validating. It serves to hydrolyze the aluminum-ketone complex, decompose the excess AlCl₃, and protonate the carboxylate, making the product extractable into an organic solvent.

-

-

Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system.

-

Analytical Validation: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Scientific Context and Potential Applications

Structure-Activity Relationship (SAR) Insights

The degree of halogenation on a phenyl ring is a critical determinant of a molecule's biological and chemical properties. By comparing the target compound to its known analogs, we can infer its characteristics.

-

Lipophilicity: Chlorine is significantly more lipophilic than fluorine or hydrogen.[1] The presence of three chlorine atoms will make 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid substantially more lipophilic than its di-chloro or mono-chloro counterparts.[1][3] This increased lipophilicity could enhance membrane permeability but may also lead to increased non-specific protein binding, lower aqueous solubility, and potentially different metabolic pathways.

-

Electronic Effects: Chlorine is an electron-withdrawing group by induction but a weak deactivator in electrophilic aromatic substitution. The three chlorine atoms will significantly decrease the electron density of the phenyl ring, which could influence its ability to participate in π-stacking or cation-π interactions within a biological target.

-

Steric Profile: The substitution pattern creates a specific steric footprint that will dictate how the molecule can orient itself within a binding pocket or active site.

Potential as a Research Intermediate

The dichloro analog, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, is a known intermediate in the synthesis of the antihistamine Loratadine.[1] By analogy, 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid serves as a valuable, albeit specialized, building block. The dual functionality of a ketone and a carboxylic acid allows for a wide range of subsequent chemical modifications. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reduction, reductive amination, or reactions to form heterocycles. This positions the compound as a potential starting material for the synthesis of novel agrochemicals, materials, or pharmaceutical lead compounds where high lipophilicity and a specific electronic profile are desired.

Conclusion

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a chemical entity whose properties can be reliably predicted and whose synthesis can be achieved through established chemical transformations. This guide provides the foundational knowledge required for its synthesis and an expert-driven context for its potential application in research and development. The provided step-by-step protocol, grounded in the well-understood Friedel-Crafts acylation mechanism, offers a clear path for its preparation, while the emphasis on analytical validation ensures the scientific integrity of the outcome. For researchers in medicinal chemistry and materials science, this compound represents a unique building block for creating novel molecules with distinct steric and electronic properties.

References

- BenchChem. (2025). Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.

- ChemicalBook. (2025, September 25). 5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID | 75381-46-3.

- Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.

Sources

safety data sheet (SDS) for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Title: Risk Assessment and Handling Protocols for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: A Technical Whitepaper

Abstract & Scope

Content Type: Technical Hazard Guide & Provisional Safety Data Sheet (SDS). Target Compound: 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid (Research Grade Intermediate).[1] Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a specialized synthetic intermediate, structurally analogous to precursors used in the synthesis of isoxazoline ectoparasiticides (e.g., Lotilaner) and second-generation antihistamines.[1] As a research-grade chemical with limited direct toxicological data, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across toxicology from closely related analogs (e.g., 5-(3,4-dichlorophenyl)-5-oxovaleric acid) to establish a robust safety protocol.[1]

Critical Hazard Prediction:

-

Health: Skin/Eye Irritant (Category 2/2A), Potential Respiratory Sensitizer.

-

Environmental: High probability of Aquatic Chronic Toxicity (Category 1/2) due to the lipophilic trichlorophenyl moiety.

-

Reactivity: Acidic functionality (pKa ~4.5); potential for HCl release upon thermal decomposition.

Part 1: Chemical Identification & Physicochemical Profiling

1.1 Substance Identity

-

Chemical Name: 5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~295.55 g/mol

-

CAS Number: Not widely listed (Novel Intermediate); Analogous to 168135-66-8 (Dichloro variant).[1]

-

Structural Context: A valeric acid chain terminated by a ketone and a highly chlorinated aromatic ring.

1.2 Predicted Physicochemical Properties (SAR-Derived) Data extrapolated from chlorinated phenyl-oxo-alkanoic acid analogs.[1]

| Property | Value / Prediction | Technical Implication |

| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector.[1] |

| Color | Off-white to pale yellow | Color changes may indicate oxidation or AlCl3 impurities.[1] |

| Solubility (Water) | Very Low (< 0.1 g/L) | Do not rely on water for spill cleanup; use organic solvents. |

| Solubility (Organic) | High (DMSO, DCM, MeOH) | Readily penetrates skin when solubilized in DMSO. |

| LogP (Octanol/Water) | ~4.2 - 4.8 (Predicted) | High lipophilicity indicates potential bioaccumulation.[1] |

| pKa | ~4.5 (Carboxylic Acid) | Forms salts with weak bases; corrosive to mild steel. |

Part 2: Hazard Identification & Mechanism

2.1 GHS Classification (Provisional) Based on the functional group analysis of the trichlorophenyl moiety (lipophilicity/toxicity) and the valeric acid tail (acidity):

-

Signal Word: WARNING

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H411: Toxic to aquatic life with long-lasting effects (Predicted).[1]

2.2 Mechanistic Toxicology

-

Dermal Absorption: The high lipophilicity (LogP >4) provided by the three chlorine atoms allows the molecule to cross the stratum corneum effectively. Once absorbed, the carboxylic acid moiety acts as a local irritant.

-

Metabolic Fate: The 3,4,5-trichloro pattern is metabolically robust (resistant to oxidative defunctionalization), suggesting the compound may persist in tissues longer than non-halogenated analogs.[1]

2.3 Visualizing the Hazard Logic

Caption: Functional group analysis linking chemical structure to specific biological hazards.

Part 3: Handling, Storage, and Synthesis Context[1]

3.1 Synthesis-Specific Hazards (Friedel-Crafts Context) This compound is typically synthesized via Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride.[1]

-

Impurity Alert: Crude samples may contain residual Aluminum Chloride (

) . -

Implication: If the sample fumes in moist air or has a sharp acidic smell, it likely contains hydrolyzed HCl/AlCl3. Treat as Corrosive (Category 1) until purified.

3.2 Handling Protocol

-

Engineering Controls: All weighing and solubilization must occur within a certified Chemical Fume Hood.

-

PPE:

-

Gloves: Nitrile (minimum 0.11mm) is sufficient for solid handling. If dissolved in DCM or DMSO, use Silver Shield/Laminate gloves to prevent permeation.

-

Respiratory: If handling >10g of powder outside a hood, use a P3 (EN 143) particulate respirator.

-

3.3 Storage Logic

-

Conditions: Store at 2–8°C (Refrigerated).

-

Reasoning: Keto-acids can undergo decarboxylation or oxidation over time.[1] Low temperature mitigates slow degradation.

-

Container: Amber glass. Avoid metal containers due to potential acidity.

Part 4: Emergency Response & Waste Management

4.1 First Aid Workflow

-

Eye Contact: Flush with water for 15 minutes.[2][3][4] Critical: Check pH of eye surface if possible; acidic residues can cause delayed corneal opacity.

-

Skin Contact: Wash with soap and water.[2][3] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic trichlorophenyl group.

4.2 Firefighting

-

Hazardous Combustion Products: Carbon oxides, Hydrogen Chloride (HCl) gas.

-

Action: Firefighters must wear SCBA. Water spray may form acidic runoff (HCl); containment is required.

4.3 Waste Disposal (Self-Validating System) Do not dispose of down the drain. This compound is likely persistent.

-

Segregation: Collect in "Halogenated Organic Waste" streams.

-

Validation: Before disposal, test the pH of the waste stream. If <3, neutralize with Sodium Bicarbonate to prevent container corrosion.

4.4 Emergency Decision Tree

Caption: Immediate response logic for exposure or release events.

References

-

BenchChem. (2025).[5] Synthesis and Properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Retrieved from

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet for 2,4,5-Trichlorophenoxyacetic acid (Analogous Class). Retrieved from

-

PubChem. (n.d.). Compound Summary: 5-(3-Chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3).[1][6][7] National Library of Medicine. Retrieved from

-

Google Patents. (2022). Process for Lotilaner Intermediate (WO2022016490A1). Retrieved from

-

Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Organic Acids. Retrieved from

Sources

- 1. 5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID | 75381-46-3 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 75381-46-3|5-(3-Chlorophenyl)-5-oxovaleric acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

Physicochemical Profiling: Ionization Dynamics of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid

Executive Summary

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a lipophilic carboxylic acid intermediate often encountered in the synthesis of metabolic inhibitors and PPAR agonists. Its physicochemical behavior is defined by the competition between the lipophilic trichlorobenzoyl "head" and the ionizable carboxylic "tail."

This technical guide provides a theoretical ionization profile and a validated experimental protocol for determining its acid dissociation constant (

Structural Analysis & Theoretical Prediction

To understand the ionization behavior of this molecule, we must deconstruct its electronic environment. The molecule consists of three distinct functional zones:

-

The Acidic Center: A terminal aliphatic carboxylic acid (

). -

The Spacer: A three-carbon methylene chain (

). -

The Electron Withdrawing Group (EWG): A 3,4,5-trichlorobenzoyl moiety.

Inductive Effects and Distance

The

-

The Trichlorophenyl Ring: Chlorine atoms are electronegative. Three chlorines in the 3,4,5-positions create a significant electron deficiency in the phenyl ring (

-inductive effect). -

The Ketone: The carbonyl group at position 5 is strongly electron-withdrawing.

-

The Damping Effect: The inductive effect (

) decays rapidly with distance (roughly

Comparative Analysis:

| Compound | Structure Note | Experimental/Predicted |

| Valeric Acid | Unsubstituted aliphatic chain | 4.82 (Exp) |

| 5-Phenylvaleric Acid | Phenyl ring (weak -I effect) | ~4.76 (Pred) |

| 5-(3-Chlorophenyl)-5-oxovaleric acid | Mono-chloro + Ketone | 4.58 (Pred) |

| 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid | Tri-chloro + Ketone | 4.45 (Est) |

Conclusion: While the trichlorobenzoyl group is a powerful EWG, the aliphatic spacer prevents a drastic drop in

Experimental Protocol: Potentiometric Titration in Co-Solvent

Due to the high lipophilicity of the 3,4,5-trichlorophenyl moiety, this compound is likely sparingly soluble in pure water at low pH. Standard aqueous titration will yield noisy data or precipitation errors.

Recommended Method: Potentiometric Titration in Methanol/Water mixtures using the Yasuda-Shedlovsky Extrapolation .

Reagents & Equipment

-

Analyte: ~10 mg of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid (High Purity >98%).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Solvents: HPLC-grade Methanol (MeOH) and degassed deionized water (

-free). -

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Equipment: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

The Workflow (Yasuda-Shedlovsky)

This protocol measures the apparent

Figure 1: Workflow for determining

Step-by-Step Procedure

-

Calibration: Calibrate the pH electrode using the "4-parameter" method (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the wide pH range found in organic mixtures.

-

Preparation: Prepare three assay vials containing the analyte at a concentration of ~1 mM in 30%, 40%, and 50% (w/w) Methanol/Water containing 0.15 M KCl.

-

Titration:

-

Acidify the starting solution with 0.1 M HCl to pH ~2.0 (ensuring the compound is fully protonated).

-

Titrate with 0.1 M KOH under inert gas (

or -

Record pH vs. Volume until pH reaches ~11.0.

-

-

Data Analysis (The Extrapolation):

Implications for Drug Development[1][6]

Understanding the ionization of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Solubility & Formulation

-

pH < 4.0: The molecule exists in its neutral, unionized form (

). Solubility will be driven solely by intrinsic solubility ( -

pH > 5.5: The molecule is predominantly ionized (

). Solubility will increase log-linearly with pH. -

Salt Selection: For oral dosing, a sodium or potassium salt is recommended to ensure rapid dissolution in the gastric environment, preventing the "brick dust" effect.

Lipophilicity (LogD)

The distribution coefficient (

-

Gastric (pH 1.2): High LogD (Lipophilic). Good membrane permeability but poor solubility.

-

Intestinal (pH 7.4): Lower LogD (Ionized). The trichlorophenyl group ensures that even the ionized form retains significant lipophilicity, likely allowing for decent intestinal absorption despite ionization.

Metabolic Stability

The 3,4,5-trichloro substitution pattern is specifically designed to block metabolic oxidation at the phenyl ring (blocking the para and meta positions). This suggests the molecule will likely undergo metabolism via beta-oxidation of the valeric acid chain or glucuronidation of the carboxylate, rather than CYP450-mediated ring hydroxylation.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

-

PubChem. (n.d.).[5] 5-(3-chlorophenyl)-5-oxovaleric acid (Analog Data). National Library of Medicine.[5] Retrieved from [Link]

- Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. (Validation of Yasuda-Shedlovsky for lipophilic drugs).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H11FO3 | CID 2759127 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in the development of novel chemical entities. The protocol is centered around the robust and well-established Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization. The content is tailored for researchers and professionals in synthetic chemistry and drug development, offering both a practical protocol and the theoretical framework necessary for successful and safe execution.

Introduction

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid and its analogs are key building blocks in medicinal chemistry. The presence of a trichlorinated phenyl ring imparts specific physicochemical properties, such as increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The reliable synthesis of this intermediate is therefore a critical first step in many research and development pipelines.

The primary and most efficient route for preparing this class of compounds is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for attaching acyl groups to aromatic rings.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism. The core of this reaction is the generation of a potent electrophile, the acylium ion.

-

Activation of the Acylating Agent: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with an oxygen atom on glutaric anhydride. This coordination polarizes the anhydride, making it more susceptible to cleavage.

-

Formation of the Acylium Ion: The AlCl₃-anhydride complex rearranges, leading to the formation of a highly reactive acylium ion intermediate. This ion is resonance-stabilized, which facilitates its formation.[3]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2,3-trichlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the reaction system), removes a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[1]

A crucial aspect of Friedel-Crafts acylation is the stoichiometry of the Lewis acid catalyst. Unlike some catalytic reactions, a stoichiometric amount or even an excess of AlCl₃ is required. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][4] This complex is then hydrolyzed during the aqueous workup to release the final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 18.15 g | 0.10 | Substrate |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 11.41 g | 0.10 | Acylating Agent |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.34 g | 0.22 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous, inert solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | For workup |

| Crushed Ice | H₂O | 18.02 | ~300 g | - | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure

Reaction Setup:

-

Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride.

-

To the flask, add anhydrous aluminum chloride (29.34 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

-

Begin stirring the suspension and cool the flask to 0-5 °C using an ice bath.

Addition of Reactants: 4. In a separate beaker, dissolve glutaric anhydride (11.41 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. 5. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. 6. In the same dropping funnel, add 1,2,3-trichlorobenzene (18.15 g, 0.10 mol) dissolved in 50 mL of anhydrous dichloromethane. 7. Add the 1,2,3-trichlorobenzene solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

Reaction Progression: 8. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 9. Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification: 10. Cool the reaction mixture again in an ice bath. 11. Prepare a beaker with approximately 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. 12. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. 13. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 14. Extract the aqueous layer two more times with diethyl ether (2 x 75 mL). 15. Combine all organic layers and wash with brine (saturated NaCl solution). 16. Dry the combined organic phase over anhydrous sodium sulfate. 17. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. 18. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final purified product.

Caption: Workflow for the synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid.

Safety and Handling

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,2,3-Trichlorobenzene: Harmful if swallowed or inhaled. Use in a well-ventilated area.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. All handling should be done within a fume hood.

-

Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

-

Quenching Procedure: The addition of the reaction mixture to the acid/ice bath is highly exothermic and releases HCl gas. This must be done slowly and in a fume hood.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the recrystallized product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and carboxylic acid, C-Cl bonds).

Conclusion

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride provides a reliable and scalable method for the synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving a high yield and purity. This protocol, grounded in established chemical principles, offers a clear and actionable guide for researchers and developers in the chemical and pharmaceutical sciences.

References

- BenchChem. (2025). Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

- Rieke Metals, Inc. 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid.

-

ChemEurope.com. Friedel-Crafts reaction. Retrieved from [Link]

- Wang, L., Murai, Y., Yoshida, T., & Hashimoto, M. (2014).

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Introduction & Scope

This Application Note details the optimized synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid (also referred to as 4-(3,4,5-trichlorobenzoyl)butyric acid). This compound acts as a critical intermediate in the development of GABA analogues, specific enzyme inhibitors, and lipophilic linkers for drug conjugates.

The synthesis relies on the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride. While analogous protocols exist for fluorobenzene (e.g., Ezetimibe intermediates), the trichlorobenzene substrate presents unique challenges due to significant ring deactivation and steric crowding. This guide addresses these challenges by optimizing Lewis acid stoichiometry, solvent choice, and a self-validating purification strategy that eliminates the need for chromatography in early scale-up phases.

Key Chemical Transformation

Reaction: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Substrate: 1,2,3-Trichlorobenzene (Electron-poor, deactivated) Regioselectivity: C5 position (Sterically favored; para to C2-chlorine)

Retrosynthetic Logic & Mechanism

The synthesis is designed around the regioselective acylation of 1,2,3-trichlorobenzene.

-

Regiocontrol: The 1,2,3-trichloro substitution pattern creates a crowded environment. Substitution at C4/C6 is sterically hindered by the flanking chlorines. C5 is the most accessible position, flanked by protons, and is electronically activated (para) by the C2-chlorine.

-

Activation: Glutaric anhydride is opened by Aluminum Chloride (

) to form a highly electrophilic acylium ion complex. -

Deactivation Challenge: The three chlorine atoms withdraw electron density, raising the activation energy. High-quality anhydrous

and strict moisture control are non-negotiable Critical Process Parameters (CPPs).

DOT Diagram: Synthetic Pathway & Logic

Figure 1: Mechanistic flow of the Friedel-Crafts acylation targeting the C5 position.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Critical Quality Attribute |

| 1,2,3-Trichlorobenzene | 181.45 | 1.2 | Substrate | Purity >99%; Dry |

| Glutaric Anhydride | 114.10 | 1.0 | Electrophile | Free flowing; No clumps (hydrolysis check) |

| Aluminum Chloride ( | 133.34 | 2.2 - 2.5 | Catalyst | Anhydrous; Yellow/Grey powder (Green/White indicates hydration) |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Anhydrous (<50 ppm |

| HCl (conc.) | 36.46 | N/A | Quench | 37% Reagent Grade |

| Sodium Bicarbonate | 84.01 | N/A | Purification | Saturated aqueous solution |

Step-by-Step Methodology

Phase A: Catalyst Activation (Exothermic)

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with

. -

Solvent Charge: Add anhydrous DCM (5-7 volumes relative to anhydride) to the flask.

-

Catalyst Addition: Cool the DCM to 0–5°C using an ice bath. Rapidly add

(2.2 equiv) via a powder funnel.-

Note:

is hygroscopic. Minimize exposure to air. The suspension may turn slightly yellow.

-

Phase B: Acylation Reaction[4]

-

Anhydride Addition: Dissolve Glutaric Anhydride (1.0 equiv) in minimal DCM. Add this solution dropwise to the

slurry over 30 minutes, maintaining internal temperature <10°C.-

Observation: The mixture will homogenize slightly as the acylium complex forms.

-

-

Substrate Addition: Add 1,2,3-Trichlorobenzene (1.2 equiv) dropwise over 45 minutes.

-

Process Control: Do not allow temperature to exceed 15°C during addition to prevent polymerization or tar formation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (Solvent: 50% EtOAc/Hexane). The anhydride spot (

) should disappear. The product is more polar (

-

Phase C: Quench & Workup (Critical Safety Step)

-

Quench Preparation: Prepare a mixture of Ice (500g) and conc. HCl (50 mL) in a large beaker.

-

Hydrolysis: Slowly pour the reaction mixture into the stirring acid/ice slurry.

-

Caution: Violent evolution of HCl gas and heat. Do not add water to the reaction flask; always add reaction mass to water.

-

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM. Combine organics.

Self-Validating Purification (The "Base Swing")

This protocol utilizes the acidic nature of the product to separate it from the neutral, unreacted trichlorobenzene.

-

Base Extraction: Extract the combined DCM layers with Saturated

(3 x 100 mL) .-

Validation: The product (carboxylate) moves to the aqueous phase. Unreacted trichlorobenzene remains in the DCM.

-

Check: The aqueous layer should be slightly basic (pH 8-9).

-

-

Wash: Wash the combined aqueous bicarbonate extracts with a small portion of fresh DCM (removes entrained neutrals). Discard the organic wash.

-

Acidification: Cool the aqueous phase to 5°C. Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

-

Visual Confirmation: The product will precipitate as a white to off-white solid. If oiling occurs, continue stirring; it often crystallizes upon scratching or seeding.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Analytical Validation

| Parameter | Specification | Diagnostic Signal |

| Appearance | White/Off-white solid | Color indicates purity (Yellow = residual nitro/tar) |

| 1H NMR (DMSO-d6) | Consistent with structure | |

| IR Spectroscopy | Carbonyl differentiation | 1685 |

| HPLC Purity | >98.0% | Main peak area % |

Process Logic & Troubleshooting

DOT Diagram: Purification Workflow

Figure 2: The "Base Swing" purification strategy ensures removal of neutral starting materials without chromatography.

Troubleshooting Guide

-

Low Yield: Usually caused by moisture deactivating the

. Ensure the catalyst smokes slightly in air (active) and isn't a white crust (inactive). -

Oiling out during Acidification: The product may form an oil if the temperature is too high. Cool to <5°C before acidifying. If oil persists, extract back into EtOAc, dry, and recrystallize from Toluene/Heptane.

-

Positional Isomers: While C5 is favored, trace C4 isomers may exist. These are typically more soluble in the mother liquor during the final precipitation. Recrystallization from Acetone/Water (as used for the fluoro-analog) is effective for final polishing [1].

References

-

BenchChem. (2025).[6] Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog. Retrieved from (Analogous protocols for halogenated phenyl-oxovaleric acids).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Google Patents. (2007). Process for preparing an azetidinone such as ezetimibe.[1] WO 2007/017705 A1. Retrieved from (Detailed industrial protocol for 4-(4-fluorobenzoyl)butyric acid, the direct structural analog).

-

ChemicalBook. (2024). 4-(4-Fluorobenzoyl)butyric acid synthesis. Retrieved from (Stoichiometry and workup validation).

Disclaimer: This protocol involves hazardous chemicals (DCM, AlCl3, Chlorobenzenes). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for the Scale-Up Production of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology is centered around the robust and well-established Friedel-Crafts acylation reaction. These application notes offer detailed procedural steps, critical process parameters, safety considerations, and purification protocols tailored for researchers, scientists, and drug development professionals. The aim is to facilitate a safe, efficient, and reproducible scale-up of this important chemical entity.

Introduction

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a trichlorinated phenyl ring and a keto-acid moiety, makes it a versatile precursor for a variety of complex organic molecules. The growing demand for pharmaceuticals derived from this intermediate necessitates the development of scalable and cost-effective synthetic procedures.

The primary synthetic route detailed herein is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1][2] While effective at the laboratory scale, the scale-up of Friedel-Crafts acylations presents unique challenges, including managing the exothermic nature of the reaction and handling corrosive and moisture-sensitive reagents.[3][4]

These application notes provide a systematic approach to address these challenges, ensuring a successful transition from laboratory-scale synthesis to pilot-plant or industrial-scale production.

Synthetic Pathway Overview

The synthesis of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid is achieved through a one-step Friedel-Crafts acylation reaction.

Reaction Scheme:

The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction of glutaric anhydride with aluminum chloride. This electrophile then attacks the electron-rich 1,2,3-trichlorobenzene ring to form the desired product.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,2,3-Trichlorobenzene | Anhydrous, ≥99% | Sigma-Aldrich | Store under inert atmosphere. |

| Glutaric Anhydride | ≥98% | Alfa Aesar | Store in a desiccator. |

| Aluminum Chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Acros Organics | Handle in a glovebox or under inert gas. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | |

| Toluene | ACS Grade | VWR | For recrystallization. |

Detailed Step-by-Step Methodology (100 g Scale)

Safety First: This procedure involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]

-

Reactor Setup: Equip a 2 L, 3-necked round-bottom flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen to maintain anhydrous conditions.

-

Reagent Charging:

-

Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (106 g, 0.8 mol, 2.2 eq).

-

Add anhydrous dichloromethane (500 mL) to the flask.

-

-

Formation of the Acylium Ion Complex:

-

In a separate flask, dissolve glutaric anhydride (41.5 g, 0.364 mol, 1.0 eq) in anhydrous dichloromethane (250 mL).

-

Transfer this solution to the dropping funnel.

-

Cool the aluminum chloride suspension to 0-5 °C using an ice-water bath.

-

Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.

-

-

Friedel-Crafts Acylation:

-

After the addition is complete, add 1,2,3-trichlorobenzene (66 g, 0.364 mol, 1.0 eq) dropwise via the dropping funnel over 30-45 minutes, again keeping the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

-

Reaction Quench:

-

Prepare a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL) in a 4 L beaker.

-

CAUTION: The quenching process is highly exothermic. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

-

Rinse the reaction flask with a small amount of dichloromethane and add it to the quench beaker.

-

-

Work-up and Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 150 mL).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a suitable flask.

-

Add a minimal amount of hot toluene to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50-60 °C to a constant weight.

-

Workflow Diagram

Caption: Overall workflow for the synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid.

Application Notes for Scale-Up

Rationale Behind Procedural Choices

-

Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[7] Maintaining anhydrous conditions throughout the initial stages of the reaction is critical to prevent the deactivation of the catalyst and ensure optimal yield.

-

Order of Addition: Adding the glutaric anhydride to the aluminum chloride suspension before the 1,2,3-trichlorobenzene allows for the pre-formation of the acylium ion complex. This controlled generation of the electrophile helps to minimize side reactions.

-

Temperature Control: The Friedel-Crafts acylation is an exothermic reaction.[3] Maintaining a low temperature during the addition of reagents is crucial to control the reaction rate, prevent side reactions such as di-acylation, and ensure safety. A runaway reaction can lead to a dangerous increase in temperature and pressure.

-

Stoichiometry of Aluminum Chloride: A stoichiometric excess of aluminum chloride is used because it forms a complex with both the carbonyl group of the glutaric anhydride and the ketone product.[8] This complexation deactivates the product towards further acylation.[9]

-

Quenching: The slow addition of the reaction mixture to an ice/acid mixture is a critical safety step to decompose the aluminum chloride complexes in a controlled manner. The acid helps to break up the aluminum salts and facilitate their dissolution in the aqueous phase.

Critical Process Parameters for Scale-Up

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale and Considerations |

| Reaction Vessel | 250 mL Flask | 20 L Glass-lined Reactor | Material of construction should be resistant to HCl and chlorinated solvents. Glass-lined steel is ideal. |

| Agitation | Magnetic Stirrer | Mechanical Agitator (Impeller) | Efficient mixing is crucial for heat transfer and maintaining a homogeneous slurry of AlCl₃. |

| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Precise temperature control is paramount for safety and product quality. A reliable cooling system is essential.[4] |

| Reagent Addition Rate | Manual (Dropping Funnel) | Metering Pump | A controlled addition rate is critical to manage the exotherm. A metering pump allows for precise and consistent addition. |

| Quenching Procedure | Pouring into Beaker | Reverse Addition (Quench to Reactor) | For larger scales, it is often safer to add the quench solution to the reaction mixture to better control the exotherm. |

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Extend reaction time; ensure efficient stirring. |

| Moisture contamination | Use freshly opened anhydrous reagents and solvents; ensure glassware is properly dried. | |

| Formation of By-products | Reaction temperature too high | Improve cooling efficiency; slow down the rate of addition. |

| Incorrect stoichiometry | Accurately weigh all reagents. | |

| Difficult Work-up | Emulsion formation | Add more brine during washing; allow layers to separate for a longer period. |

| Incomplete decomposition of AlCl₃ complex | Ensure sufficient acid is used in the quench; stir vigorously during quenching. |

Safety and Handling

-

1,2,3-Trichlorobenzene: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[6][10] Handle in a well-ventilated area and avoid creating dust.[11]

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing hydrogen chloride gas.[7] Handle in a dry environment, such as a glovebox or under an inert atmosphere. Wear appropriate respiratory protection.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[5][10][12]

Conclusion

The Friedel-Crafts acylation protocol detailed in these application notes provides a reliable and scalable method for the production of 5-(3,4,5-trichlorophenyl)-5-oxovaleric acid. By carefully controlling the reaction parameters, particularly temperature and moisture, and adhering to the safety guidelines, researchers and production chemists can confidently and efficiently synthesize this valuable intermediate. The insights into the rationale behind the procedural choices and the troubleshooting guide are intended to empower users to adapt and optimize this process for their specific needs.

References

-

Cardillo, P., et al. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 7(6), 914-919. [Link]

-

ACS Publications. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

-

UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Agilent. (2019). 1,2,3-Trichlorobenzene Standard - Safety Data Sheet. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

University of Massachusetts Lowell. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1222 - 1,2,3-TRICHLOROBENZENE. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ICSC 1222 - 1,2,3-TRICHLOROBENZENE [chemicalsafety.ilo.org]

- 12. agilent.com [agilent.com]

Protocols for the Safe Handling and Long-Term Storage of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

An Application Guide by a Senior Application Scientist

Introduction: The Imperative for Rigorous Handling

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry and drug development, likely serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its molecular architecture, featuring a trichlorinated phenyl ring, a ketone, and a carboxylic acid moiety, suggests a high degree of reactivity and potential biological activity. This also implies potential toxicological properties that necessitate meticulous handling and storage protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond basic safety data sheets to provide in-depth, field-proven protocols. The causality behind each step is explained to ensure that these procedures become a self-validating system for safety and experimental integrity. Adherence to these protocols is critical not only for personnel safety but also for ensuring the chemical stability and purity of the compound, thereby safeguarding research outcomes.

Compound Profile and Hazard Analysis

While a specific, comprehensive Safety Data Sheet (SDS) for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is not publicly available, a robust hazard assessment can be constructed by analyzing its functional groups and data from structurally analogous compounds.

2.1 Predicted Physicochemical Properties

The compound's structure suggests it is a solid at room temperature, likely a white or off-white crystalline powder, with limited solubility in water but higher solubility in organic solvents.[2]

| Property | Predicted Value / Characteristic | Rationale & Source Analogy |

| Physical Form | White to off-white solid/powder. | Based on similar aromatic carboxylic acids and ketones.[2] |

| Molecular Formula | C₁₁H₉Cl₃O₃ | - |

| Molecular Weight | 295.55 g/mol | - |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, DMF, Ketones, Alcohols). | The carboxylic acid group provides some polarity, but the large, chlorinated aromatic ring imparts significant hydrophobicity. |

| Reactivity | Acidic properties due to the carboxylic acid group. Reacts with bases. The ketone moiety offers another site for chemical modification. | General chemical principles of carboxylic acids and ketones.[3][4] |

| Volatility | Low. Vapors are not expected to be a primary hazard at room temperature, but dust can be generated. | High molecular weight and solid form suggest a low vapor pressure. |

2.2 Hazard Assessment and Classification

Based on SDS information for analogous chlorinated aromatic compounds and carboxylic acids, a conservative hazard profile should be assumed.[5][6]

-

Acute Toxicity (Oral): Assumed to be Toxic if swallowed . Chlorinated aromatics can exhibit significant toxicity.

-

Skin Corrosion/Irritation: Assumed to cause skin irritation .[5][6] Carboxylic acids can be irritating to the skin.

-

Eye Damage/Irritation: Assumed to cause serious eye irritation .[5][6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory irritation .[5]

-

Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects .[6] Halogenated organic compounds are often persistent environmental pollutants.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all potential routes of exposure, including dermal contact, inhalation, and ingestion.[7][8]

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile gloves (inspected before use). | Provides a barrier against dermal contact. Proper removal technique must be used to avoid contaminating skin.[5] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles and potential splashes during solubilization.[8] |

| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | A fume hood provides primary containment to prevent inhalation of aerosolized dust.[8][9] |

Chemical Handling Protocols

All handling of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, especially in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][10]

4.1 Step-by-Step Weighing and Aliquoting Protocol

-

Preparation: Don all required PPE as specified in Section 3.0. Ensure the chemical fume hood sash is at the appropriate working height.

-

Area Decontamination: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to remove any potential contaminants.

-

Static Control: Use an anti-static gun or ionizer on the weigh boat and spatula, especially in low-humidity environments. Fine powders can be highly susceptible to static, leading to loss of material and contamination of the workspace.

-

Weighing:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the approximate amount of the compound from the stock bottle to the weigh boat using a clean spatula.

-

Close the stock bottle immediately to prevent contamination and minimize exposure to atmospheric moisture.

-

Record the exact weight.

-

-

Transfer: Carefully transfer the weighed solid into a labeled, appropriate receiving vessel (e.g., vial or flask).

-

Cleanup: Using a soft brush, sweep any residual powder from the balance into a designated waste container. Wipe the spatula and work surface clean. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste stream.

4.2 Step-by-Step Solubilization Protocol

-

Solvent Selection: Based on the compound's predicted properties, select a suitable organic solvent (e.g., DMSO, DMF, Methanol). Ensure the solvent is compatible with the intended experimental system.

-

Procedure:

-

In the fume hood, add the selected solvent to the vessel containing the pre-weighed solid.

-

Use a vortex mixer or sonicator to aid dissolution. Gentle heating may be applied if necessary, but this should be done with caution in a well-ventilated area, away from ignition sources.[9]

-

Once fully dissolved, the stock solution is ready for use.

-

-

Labeling: The resulting solution container must be clearly labeled with the compound name, concentration, solvent, date of preparation, and preparer's initials.

4.3 Spill Management

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Contain: If the spill is small and manageable, use a chemical spill kit. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills.

-

Neutralize (if applicable): For acidic compounds, a weak base like sodium bicarbonate can be used to neutralize the spill area after initial absorption, but this should be done with caution.

-

Clean: Carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the area with an appropriate cleaning solution, followed by a final rinse.

-

Dispose: All materials used for cleanup must be disposed of as hazardous waste.[11]

Storage Protocols and Stability

Proper storage is paramount to maintaining the compound's integrity and ensuring laboratory safety.[12] The dual functionality of a carboxylic acid and an aromatic ketone dictates specific storage requirements.

5.1 Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and preserve long-term chemical stability. This is a common storage condition for complex organic molecules used as pharmaceutical standards.[13] |

| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) if possible. | To protect against moisture and oxidation, which can degrade the compound over time.[14] |

| Light | Protect from light. Store in an amber vial or in a dark location. | Aromatic compounds can be light-sensitive. Storing in the dark prevents photochemical degradation.[15] |

| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents leakage, contamination, and degradation. Glass is chemically inert to the compound.[2][11] |

5.2 Chemical Incompatibility and Segregation

As a carboxylic acid, this compound must be segregated from incompatible materials to prevent dangerous reactions.[3][4]

| Incompatible Class | Examples | Hazard |

| Bases | Sodium hydroxide, Amines | Exothermic neutralization reaction. |

| Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Potentially violent reaction. |

| Reactive Metals | Sodium, Potassium, Magnesium | Reaction can produce flammable hydrogen gas.[3] |

Store this compound in a designated cabinet for corrosive or toxic materials, and not in a cabinet with bases or strong oxidizers.[4]

Workflow and Logic Diagrams

6.1 Handling and Solubilization Workflow

The following diagram illustrates the standard workflow from receiving the solid compound to preparing a stock solution.

Caption: Standard Operating Procedure for Weighing and Solubilizing the Compound.

6.2 Chemical Storage Segregation Logic

This diagram visualizes the necessary segregation of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid from incompatible chemical classes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 5. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 6. fishersci.com [fishersci.com]

- 7. Lab safety: best practices and essential equipment to prevent chemical hazards | Quimivita [quimivita.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 10. ehs.okstate.edu [ehs.okstate.edu]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. triumvirate.com [triumvirate.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. download.basf.com [download.basf.com]

- 15. edenbotanicals.com [edenbotanicals.com]

Troubleshooting & Optimization

Technical Support Center: 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid Production

Introduction

Welcome to the technical support hub for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid (CAS: 75381-46-3). This compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, including isoxazoline-based antiparasitics (e.g., Lotilaner).

Synthesizing this keto-acid via the standard Friedel-Crafts acylation of 1,2,3-trichlorobenzene with glutaric anhydride presents a unique set of challenges. The symmetry—or lack thereof—in the starting material creates a battleground between steric hindrance and electronic directing effects, leading to specific impurity profiles that can derail downstream steps.

This guide moves beyond generic advice, addressing the specific regioisomeric and process-related impurities you will encounter in the lab or pilot plant.

Module 1: Diagnostic Overview

Before troubleshooting, confirm your impurity profile. The table below summarizes the most frequent "bad actors" in this specific synthesis.

| Impurity Type | Specific Compound | Origin | Detection (HPLC/LC-MS) |

| Regioisomer (Critical) | 5-(2,3,4-Trichlorophenyl)-5-oxovaleric acid | Competitive acylation at the C4 position of 1,2,3-TCB. | Close eluting peak (often RRT ~0.95 or ~1.05 depending on column). |

| Hydrolysis Product | Glutaric Acid | Hydrolysis of unreacted glutaric anhydride during quenching. | Early eluting, broad peak (polar). |

| Starting Material | 1,2,3-Trichlorobenzene | Incomplete conversion or excess reagent. | Late eluting, non-polar. |

| Inorganic Residue | Aluminum species | Incomplete removal of | Not visible on UV; requires ROI (Residue on Ignition) or ICP-MS. |

| Solvent Artifacts | Nitrobenzene / Chlorinated Solvents | Reaction solvent entrapment in crystal lattice. | GC-HS (Headspace) required. |

Module 2: Troubleshooting & FAQs

The Isomer Challenge: 3,4,5- vs. 2,3,4- Substitution

Q: I see a "shoulder" peak on my main HPLC peak that won't go away. Is this the regioisomer?

A: almost certainly. This is the 2,3,4-trichlorophenyl isomer.

-

The Mechanism: In 1,2,3-trichlorobenzene, the directing effects of the chlorines compete.

-

Position 5 (Target): Activated by the Chlorine at C2 (para-director). It is sterically open (flanked by H).

-

Position 4 (Impurity): Activated by the Chlorine at C1 (para-director) and C3 (ortho-director). Electronically, this position is often more activated than C5. However, it is sterically hindered by the adjacent Chlorine at C3.

-

-

The Outcome: While steric hindrance discourages attack at C4, the electronic activation is strong enough to produce significant amounts (5–15%) of the 2,3,4-isomer under standard conditions.

-

Action: You cannot easily separate these by flash chromatography. You must rely on fractional recrystallization . The 3,4,5-isomer typically has a higher melting point and better symmetry, making it less soluble in non-polar solvents than the "kinked" 2,3,4-isomer.

Q: My crude yield is high, but the melting point is broad (e.g., 95–110°C). What is happening?

A: A broad melting point indicates a solid solution of the target and the 2,3,4-isomer, or trapped glutaric acid.

-

Test: Wash a small sample with hot water. If the melting point sharpens significantly, your impurity was glutaric acid (water-soluble). If it remains broad, it is the regioisomer.

Process Control & Workup

Q: The reaction mixture turns into a solid black tar upon adding

A: Friedel-Crafts acylations with glutaric anhydride often form a viscous "red oil" or complex. However, "black tar" suggests thermal degradation.

-

Fix: Control the exotherm. Add

in portions at 0–5°C. Do not let the internal temperature spike above 10°C during addition. The complex formed is heat-sensitive. Only heat to reaction temperature (e.g., 40–60°C) after the addition is complete and the complex is well-dispersed.

Q: I have high Aluminum content (>500 ppm) in the final solid. How do I remove it?

A: Aluminum salts form sticky chelates with keto-acids. Standard water washes are insufficient.

-

Protocol: During the quench, use 1N HCl rather than water. Agitate vigorously for at least 1 hour. The acid breaks the Al-carbonyl complex.

-

Polishing: If Al persists, dissolve the crude acid in 1N NaOH (forming the sodium salt), filter off any insoluble Al-hydroxides, and then re-precipitate slowly with HCl.

Module 3: Visualizing the Impurity Pathways

The following diagram maps the genesis of the critical impurities during the reaction phase.

Caption: Reaction pathways showing the competition between the C5 (target) and C4 (impurity) acylation sites on the 1,2,3-trichlorobenzene ring.

Module 4: Validated Experimental Protocols

Analytical Method (HPLC)

To reliably separate the 2,3,4-isomer from the 3,4,5-target, use this gradient method. Isocratic methods often fail to resolve the isomers.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B 2-15 min: 30% -> 80% B 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Trichlorobenzene absorption max) |

| Retention | Glutaric Acid (~2 min), Target (~11.5 min), Isomer (~12.2 min) |

Purification Strategy (Recrystallization)

If your crude purity is <95%, use this solvent system to reject the 2,3,4-isomer.

-

Solvent: Toluene : Heptane (1:2 ratio) OR Ethyl Acetate : Hexane.

-

Dissolution: Dissolve crude solid in minimum Toluene at 80°C.

-

Precipitation: Slowly add Heptane while stirring until turbidity persists.

-

Cooling: Cool slowly to Room Temperature (25°C) over 2 hours, then to 0–5°C for 1 hour.

-

Note: Rapid cooling traps the impurity. Slow crystal growth excludes the "kinked" 2,3,4-isomer.

-

-

Filtration: Filter cold. Wash cake with cold Heptane.

-

Drying: Vacuum oven at 45°C.

References

- World Intellectual Property Organization. (2022). Process for lotilaner intermediate (WO2022016490A1).

-

National Institutes of Health (NIH). (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Retrieved from [Link]

-

PubChem. (2025).[1] 5-(3-Fluorophenyl)-5-oxovaleric acid (Analogous Compound Data). Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 5-(3,4,5-Trichlorophenyl)-5-oxovaleric Acid

Welcome to the dedicated technical support guide for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Drawing from established principles of physical chemistry and formulation science, this guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Root of the Solubility Issue

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a molecule characterized by a rigid, trichlorinated phenyl ring and a carboxylic acid moiety. This combination of a highly hydrophobic aromatic core and a polar, ionizable functional group is the primary reason for its poor aqueous solubility. The lipophilic nature of the trichlorophenyl group dominates, leading to a tendency for the molecule to aggregate in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid not dissolving in aqueous buffers?

A1: The poor aqueous solubility is due to the hydrophobic trichlorophenyl group. In acidic or neutral aqueous solutions, the carboxylic acid is protonated, making the entire molecule less polar and prone to precipitation.

Q2: I'm observing a film or precipitate on the surface of my cell culture media after adding the compound from a DMSO stock. What is happening?

A2: This is a common issue known as "carry-over" precipitation. When a concentrated DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the localized concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can sometimes aid dissolution, but it should be done with caution. Excessive heat can lead to degradation of the compound. It is generally a temporary solution, as the compound may precipitate out again upon cooling.

Q4: Are there any specific solvents I should avoid?

A4: Avoid using highly non-polar solvents if your final application is in an aqueous system, as this will exacerbate the precipitation issue upon dilution. Also, be mindful of solvent compatibility with your experimental system (e.g., cell toxicity).

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic approach to dissolving 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid, starting with the simplest methods and progressing to more advanced techniques.

Workflow for Solubilization

Caption: A logical workflow for dissolving 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid.

Detailed Protocols and Methodologies

Method 1: pH Adjustment

The ionizable carboxylic acid group is key to enhancing aqueous solubility. By increasing the pH of the solution to be at least 2 units above the estimated pKa (~4.5), the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.

Protocol for pH-Adjusted Aqueous Stock Solution:

-

Initial Suspension: Weigh the desired amount of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid and suspend it in a minimal amount of purified water.

-

Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

-

Dissolution: Continue adding the base until the compound fully dissolves and the pH is stable in the desired range (e.g., pH 7.0 - 7.5 for many biological experiments).

-

Final Volume Adjustment: Once dissolved, add purified water or your desired buffer to reach the final target concentration.

-

Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with your final solvent system.

Table 1: Recommended Starting Solvents

| Solvent | Type | Use Case | Considerations |

| DMSO | Polar Aprotic | High concentration stock solutions | Can be toxic to some cells at higher concentrations. |

| Ethanol | Polar Protic | Stock solutions for in vitro assays | Can have biological effects; potential for evaporation. |

| PEG 400 | Polymeric | Non-aqueous formulations | High viscosity; generally low toxicity. |

| Aqueous Buffers (pH > 6.5) | Aqueous | Direct dissolution for some applications | Solubility is highly dependent on pH.[1][2] |

Method 2: Co-solvent Systems

If pH adjustment alone is insufficient or not desirable for your experimental setup, a co-solvent system can be employed. This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of the hydrophobic compound.

Protocol for Co-solvent Stock Solution:

-

Dissolution in Organic Solvent: Dissolve the 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid in a water-miscible organic solvent such as ethanol or propylene glycol.

-

Titration with Aqueous Phase: Slowly add the desired aqueous buffer to the organic solution while vortexing or stirring.

-

Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. The goal is to find a ratio of organic solvent to aqueous buffer that keeps the compound in solution at the desired concentration.

-

Final Dilution: This co-solvent stock can then be carefully diluted into the final experimental medium.

Method 3: Use of Solubilizing Agents

For particularly challenging cases, the use of surfactants or other solubilizing excipients can be beneficial. These agents can form micelles or other complexes that encapsulate the hydrophobic compound and increase its apparent aqueous solubility.

Table 2: Common Solubilizing Agents

| Agent | Class | Mechanism |

| Polysorbate 80 (Tween® 80) | Non-ionic Surfactant | Micelle formation |

| Cremophor® EL | Non-ionic Surfactant | Micelle formation |

| Hydroxypropyl-β-cyclodextrin | Cyclodextrin | Inclusion complex formation |

Protocol for Formulation with a Solubilizing Agent:

-